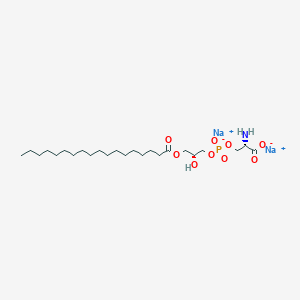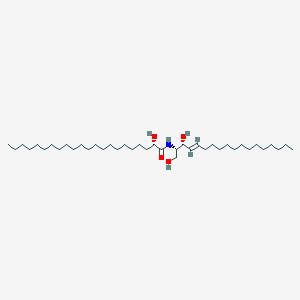
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)-
Overview
Description
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)- is a chemical compound with the molecular formula C24H48NO9P . It has a molecular weight of 525.61 .
Physical And Chemical Properties Analysis
This compound has a melting point of 160.0-160.5 °C and a predicted boiling point of 672.5±65.0 °C . Its density is predicted to be 1.144±0.06 g/cm3 . The pKa, a measure of the acidity of the compound, is predicted to be 1.27±0.50 .Scientific Research Applications
Component in Research Grade Lipids
This compound is used as a component in research grade lipids. It is also known as Phosphatidylserine, PS (brain, bovine) Na salt . It is used in the study of lipid bilayers and liposomes, which are critical in understanding biological membranes .
Role in Biochemical Research
The compound is used in biochemical research, particularly in studies involving protein-lipid interactions . These interactions are crucial in many biological processes, including signal transduction, membrane fusion, and cell adhesion .
Use in Pharmaceutical Industry
In the pharmaceutical industry, this compound is used in the synthesis of certain drugs . It is used as a starting material in the synthesis of these drugs due to its specific chemical properties .
Role in Neuroscience Research
This compound plays a significant role in neuroscience research. It is used in the study of brain function and neurological disorders . For instance, it is used in the study of Alzheimer’s disease, where it helps in understanding the role of lipids in the disease progression .
Use in Material Science
In material science, this compound is used in the synthesis of new materials . For example, it is used in the synthesis of new disodium trans-diaquabis (oxalato)cobaltate (ii) hexahydrate crystals .
Role in Organic Synthesis
This compound is used in organic synthesis, particularly in the synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines . These chiral building blocks are extensively used for the synthesis of glycopeptides, antimetabolite of glutamic acid, ACE inhibitors, and 1-b-methylacarbapenem antibiotics .
Use in Agrochemical Industry
The compound is also used in the agrochemical industry . It is used in the synthesis of certain agrochemicals due to its specific chemical properties .
Role in Theoretical and Experimental Studies
This compound is used in theoretical and experimental studies . For instance, it is used in the study of the diastereoisomers (2S) and (2R)-naringenin-6-C-β-D-glucopyranoside obtained from Clitoria guianensis .
properties
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48NO9P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;;/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/t21-,22+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPQBWVVTXNCFU-ZZYOSWMOSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46NNa2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5,8-dihydroxy-11-oxo-, 5-oxide, sodium salt, (2S,8R)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B3093479.png)
![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)
![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)



![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3093537.png)
![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)


![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)

![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)